molecular formula C5H6BrNO B138441 3-(Bromomethyl)-5-methylisoxazole CAS No. 130628-75-0

3-(Bromomethyl)-5-methylisoxazole

Cat. No. B138441
M. Wt: 176.01 g/mol
InChI Key: ASGJFGPILHALRC-UHFFFAOYSA-N
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Description

The compound "3-(Bromomethyl)-5-methylisoxazole" is a derivative of isoxazole, which is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom in the ring. The presence of the bromomethyl and methyl groups on the isoxazole ring can significantly influence its chemical reactivity and physical properties, making it a valuable intermediate in organic synthesis for various applications, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of isoxazole derivatives, including those with bromomethyl groups, can be achieved through various methods. For instance, the bromination of 3-aryl-5-methyl-isoxazole-4-carboxylate has been studied to obtain precursors like 3-aryl-5-bromomethyl-isoxazole-4-carboxylate, which can be further used to synthesize isoxazole-fused heterocycles . Additionally, the derivatization of carboxylic acids using reagents such as 3-Bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone demonstrates the utility of bromomethylated compounds in high-performance liquid chromatography .

Molecular Structure Analysis

The molecular structure of isoxazole derivatives can be characterized using various spectroscopic techniques. For example, the compound 3-(3-Bromophenyl)-5-(4-methoxyphenyl) isoxazole has been characterized by spectral studies, including HRMS, IR, 1H NMR, and 13C NMR, as well as single-crystal X-ray diffraction studies . These studies provide insights into the molecular geometry, electronic structure, and intermolecular interactions, which are crucial for understanding the reactivity and properties of the compound.

Chemical Reactions Analysis

Isoxazole derivatives can undergo a range of chemical reactions, including tautomerism, as seen in the study of 5-hydroxyisoxazoles-isoxazol-5-ones, where the existence of different tautomeric forms in various solvents was observed . The reactivity of isoxazole derivatives can also be influenced by substituents on the ring, as demonstrated by the bromination reactions of N-methylisoxazolin-5-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives are influenced by their molecular structure. For example, the introduction of a bromomethyl group can increase the compound's reactivity towards nucleophilic substitution reactions, which is useful in the synthesis of more complex molecules. The crystal structure analysis of isoxazole derivatives can reveal information about their stability, melting points, and solubility, which are important for their practical applications .

Scientific Research Applications

Antibacterial and Biodegradation Applications

The biodegradation of pharmaceutical compounds like sulfamethoxazole (SMX) is a significant environmental concern. A study by Mulla et al. (2018) demonstrated the degradation of SMX by various bacterial strains, highlighting the complete degradation of 3-amino-5-methylisoxazole, a derivative of 3-(Bromomethyl)-5-methylisoxazole. This research underscores the potential of using specific microorganisms for bioremediation of SMX-contaminated sites and highlights the importance of understanding the degradation mechanisms of such compounds (Mulla et al., 2018).

Synthetic Applications in Heterocycles

The compound and its derivatives are also key in synthesizing various heterocycles, an essential class of compounds in medicinal chemistry. For instance, Roy et al. (2004) provided insights into the bromination of 3-aryl-5-methyl-isoxazole-4-carboxylate, a precursor for synthesizing isoxazole-fused heterocycles. This research highlights the versatility of 3-(Bromomethyl)-5-methylisoxazole derivatives in synthesizing complex organic structures with potential applications in drug development (Roy et al., 2004).

Safety And Hazards

This information is typically found in the compound’s Material Safety Data Sheet (MSDS). It includes hazards related to handling and storage, first aid measures, and disposal considerations .

properties

IUPAC Name

3-(bromomethyl)-5-methyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNO/c1-4-2-5(3-6)7-8-4/h2H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASGJFGPILHALRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70379972
Record name 3-(Bromomethyl)-5-methylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Bromomethyl)-5-methylisoxazole

CAS RN

130628-75-0
Record name 3-(Bromomethyl)-5-methylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Bromomethyl)-5-methylisoxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
V Bavetsias, JM Large, C Sun, N Bouloc… - Journal of medicinal …, 2010 - ACS Publications
… To a solution of 3-bromomethyl-5-methylisoxazole (0.102 g, 0.58 mmol) in dichloromethane (6 mL) was added 1-BOC-piperazine (0.240 g, 1.30 mmol). The reaction mixture was stirred …
Number of citations: 100 pubs.acs.org
V Bavetsias, Y Pérez-Fuertes, PJ McIntyre… - Bioorganic & Medicinal …, 2015 - Elsevier
Introduction of a 1-benzyl-1H-pyrazol-4-yl moiety at C7 of the imidazo[4,5-b]pyridine scaffold provided 7a which inhibited a range of kinases including Aurora-A. Modification of the …
Number of citations: 17 www.sciencedirect.com
F Izzo, M Schäfer, P Lienau, U Ganzer… - … A European Journal, 2018 - Wiley Online Library
An unprecedented set of structurally diverse sulfonimidamides (47 compounds) has been prepared by various N‐functionalization reactions of tertiary =NH sulfonimidamide 2 aa. These …
S Alcalde, R Porcar, ML De La Puente… - … Process Research & …, 2023 - ACS Publications
The use of supercritical CO 2 (scCO 2 ) as an enabling technology paves the way for an efficient in-line integration of the synthesis and purification of organic molecules. The scCO 2 …
Number of citations: 2 pubs.acs.org
DY Maeda, AM Peck, AD Schuler… - Journal of Medicinal …, 2014 - ACS Publications
The G protein-coupled chemokine receptors CXCR1 and CXCR2 play key roles in inflammatory diseases and carcinogenesis. In inflammation, they activate and recruit …
Number of citations: 34 pubs.acs.org
Y Liu, Y Li, DC Myles, M Claypool, CW Carreras… - Bioorganic & medicinal …, 2010 - Elsevier
A series of derivatives of the amine of 9-dihydro-9-O-ethylamino-N-desmethyl-N-isopropyl erythromycin A derivatives were synthesized as motilin agonists. The compounds were …
Number of citations: 9 www.sciencedirect.com

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